molecular formula C5H5ClN2O B1289276 6-Amino-5-chloropyridin-3-ol CAS No. 209328-70-1

6-Amino-5-chloropyridin-3-ol

Cat. No. B1289276
CAS RN: 209328-70-1
M. Wt: 144.56 g/mol
InChI Key: WLPYIDGPFZGNPE-UHFFFAOYSA-N
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Description

6-Amino-5-chloropyridin-3-ol is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified by the presence of an amino group at the 6th position and a chlorine atom at the 5th position, as well as a hydroxyl group at the 3rd position. This structure suggests that the compound could have interesting chemical properties and potential for various applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, the electroorganic synthesis of 6-aminonicotinic acid, which is structurally related to this compound, has been achieved by electrochemical hydrogenation of 5-chloro-2-nitropyridine followed by electrochemical carboxylation of 2-amino-5-chloropyridine. This process occurs at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, yielding good results .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various techniques. For example, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was synthesized and its structure was elucidated using single crystal X-ray diffraction. The cocrystal belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . This information is valuable as it provides insights into how this compound could potentially form cocrystals and interact with other molecules.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, such as the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins. This reaction can lead to ring transformation into various substituted pyridinone systems. The reaction's outcome can be influenced by the choice of solvent and the substituents present in the reactants, which suggests that this compound could also undergo interesting transformations under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been investigated through experimental and theoretical methods. For instance, the cocrystal of 2-amino-5-chloropyridine was analyzed using FTIR, NMR spectroscopies, and density functional theory (DFT) calculations. The studies provided information on the molecular geometry, vibrational frequencies, and the HOMO-LUMO energy gap. Additionally, the natural bond orbital (NBO) analysis and nonlinear optical (NLO) properties were evaluated, suggesting that this compound could exhibit similar properties .

Scientific Research Applications

Supramolecular Structures and Molecular Packing

Research reveals the molecule's role in forming supramolecular structures, where a combination of hydrogen bonds and aromatic π-π stacking interactions create molecular columns and hydrophilic tubes. This structural arrangement is crucial for understanding molecular packing and has implications for nucleic acid structure and function studies (Yuan Cheng et al., 2011).

Fluorescent Sensor Development

6-Amino-5-chloropyridin-3-ol derivatives have been utilized in the development of fluorescent sensors for the selective recognition of metal ions, such as aluminum. These sensors exhibit "OFF-ON type" fluorescence changes upon binding with Al3+ ions and have applications in bacterial cell imaging and logic gate constructions (N. Yadav & Ashutosh Kumar Singh, 2018).

Catalytic Aminations

The compound serves as a substrate in catalytic amination reactions, facilitated by palladium-Xantphos complexes. This process is significant for the chemoselective synthesis of aminopyridines, demonstrating the molecule's utility in organic synthesis (Jianguo Ji et al., 2003).

Neuroprotective Properties

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential cholinergic and neuroprotective properties. These derivatives exhibit moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating diseases like Alzheimer's (Abdelouahid Samadi et al., 2010).

Electrosynthesis Applications

Electrochemical studies have shown the feasibility of synthesizing derivatives like 6-aminonicotinic acid from this compound under mild conditions. This process involves electroreduction in the presence of CO2, highlighting the compound's role in green chemistry and sustainable synthesis strategies (A. Gennaro et al., 2004).

Vibrational Spectroscopy Insights

Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide deep insights into the molecular structure and bonding of this compound. Such studies contribute to a better understanding of its electronic structure and potential interactions in various chemical contexts (J. S. Al-Otaibi, 2015).

Safety and Hazards

The safety data sheet for a related compound, 5-amino-6-chloropyridin-3-ol hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

6-amino-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYIDGPFZGNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625716
Record name 6-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209328-70-1
Record name 6-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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